TAS-120 was developed by Taiho Pharmaceutical Co., Ltd. and is classified as an antineoplastic agent. It operates primarily by targeting the fibroblast growth factor receptor kinases, which play a crucial role in cell proliferation, differentiation, and survival. The compound has been evaluated in multiple clinical trials and has shown promise in treating intrahepatic cholangiocarcinoma and other FGFR-driven malignancies.
The synthesis of TAS-120 involves several key steps that integrate advanced organic chemistry techniques. The compound's structure can be described as 1-[(3S)-[4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one.
The synthetic pathway for TAS-120 was outlined in the International Patent Application WO 2013/108809. The synthesis begins with the formation of the pyrazolopyrimidine core, followed by the introduction of the dimethoxyphenyl group through an ethynylation reaction. Subsequent steps involve the formation of the acrylamide moiety that facilitates covalent binding to the target receptors. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to confirm product purity and structure.
The molecular structure of TAS-120 is characterized by its unique arrangement that allows for selective binding to fibroblast growth factor receptors.
The crystal structure of TAS-120 bound to FGFR1 reveals that the pyrazolopyrimidine moiety occupies the ATP-binding pocket, while the acrylamide group covalently attaches to cysteine 488 in the kinase domain. This binding mode is critical for its inhibitory action against FGFRs. Structural data is available from the Protein Data Bank under code 6MZW, providing insights into the interactions between TAS-120 and FGFR.
TAS-120 undergoes specific chemical reactions that facilitate its mechanism of action as a kinase inhibitor.
The primary reaction involves covalent binding to cysteine residues within the FGFR kinases. This irreversible binding prevents ATP from interacting with the receptor, effectively inhibiting downstream signaling pathways essential for tumor cell proliferation. The selectivity of TAS-120 for FGFRs over other kinases has been demonstrated through extensive biochemical assays involving a panel of 296 human kinases.
TAS-120 exerts its therapeutic effects through a well-defined mechanism.
Upon administration, TAS-120 selectively binds to the ATP-binding pocket of fibroblast growth factor receptors, leading to irreversible inhibition. This action blocks phosphorylation events critical for receptor activation and downstream signaling cascades involved in tumor growth and survival. Preclinical studies have shown that TAS-120 significantly inhibits cell proliferation in FGFR-dependent cancer cell lines.
Understanding the physical and chemical properties of TAS-120 is essential for evaluating its pharmacokinetics and therapeutic potential.
Studies indicate that TAS-120 exhibits moderate stability in biological systems, which is crucial for its effectiveness as a therapeutic agent.
TAS-120's primary application lies in oncology, particularly for patients with tumors characterized by FGFR genetic alterations.
Clinical trials have demonstrated its efficacy in treating intrahepatic cholangiocarcinoma and other cancers driven by FGFR aberrations. Ongoing research continues to explore its potential in combination therapies and its effectiveness across various tumor types exhibiting FGFR dysregulation.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3